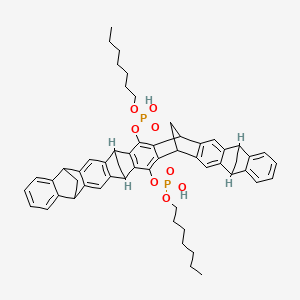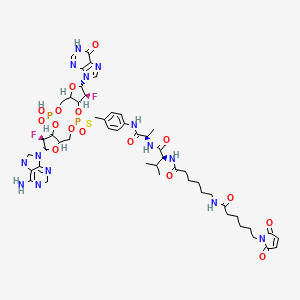![molecular formula C22H14O7 B12390634 2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3’-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid is a complex organic compound known for its unique structural properties. It belongs to the class of xanthene derivatives, which are widely recognized for their applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its spiro structure, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3’-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are carefully monitored to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-((3’-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
2-((3’-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: Employed in fluorescence microscopy and as a marker for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism by which 2-((3’-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Carboxyfluorescein: Another xanthene derivative with similar fluorescent properties.
3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl dibenzoate: Known for its protective behavior as a corrosion inhibitor.
Uniqueness
2-((3’-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid stands out due to its specific structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C22H14O7 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyacetic acid |
InChI |
InChI=1S/C22H14O7/c23-12-5-7-16-18(9-12)28-19-10-13(27-11-20(24)25)6-8-17(19)22(16)15-4-2-1-3-14(15)21(26)29-22/h1-10,23H,11H2,(H,24,25) |
InChI Key |
MLAHSCWNWBHVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)



![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)

